molecular formula C9H6BrNO3 B2473978 Methyl 4-bromo-3-cyano-2-hydroxybenzoate CAS No. 1805525-32-9

Methyl 4-bromo-3-cyano-2-hydroxybenzoate

Cat. No.: B2473978
CAS No.: 1805525-32-9
M. Wt: 256.055
InChI Key: ORJCUVYDXXUWGH-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-cyano-2-hydroxybenzoate is an organic compound with the molecular formula C9H6BrNO3. It is a derivative of benzoic acid and features a bromine atom, a cyano group, and a hydroxyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Biochemical Analysis

Biochemical Properties

Methyl 4-bromo-3-cyano-2-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially inhibiting or activating these enzymes depending on the context . The nature of these interactions often involves binding to the active sites of enzymes, thereby altering their catalytic activity.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . Additionally, this compound can alter gene expression, leading to changes in cellular metabolism and function. For example, it may upregulate or downregulate the expression of genes involved in antioxidant defenses, thereby impacting the cell’s ability to manage oxidative stress.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . It may act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the interaction. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biological activity. Long-term exposure to this compound can result in sustained alterations in cellular processes, such as prolonged activation or inhibition of specific signaling pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as enhancing antioxidant defenses or protecting against oxidative stress . At high doses, it can become toxic, leading to adverse effects such as cellular damage or apoptosis. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at a specific dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and cellular metabolism . These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may affect the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes, thereby modulating the cell’s redox state.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can influence its biological activity. For instance, its presence in the mitochondria may impact mitochondrial function and energy production.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, mitochondria, or other organelles can determine its impact on cellular processes. For example, its presence in the nucleus may influence gene expression, while its accumulation in the mitochondria may affect energy metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-bromo-3-cyano-2-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3-cyano-2-hydroxybenzoate. The reaction typically uses bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-3-cyano-2-hydroxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), catalysts (e.g., palladium, copper).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen), solvents (e.g., ether, tetrahydrofuran).

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Methyl 4-bromo-3-cyano-2-oxo-benzoate.

    Reduction: Methyl 4-bromo-3-amino-2-hydroxybenzoate.

Scientific Research Applications

Methyl 4-bromo-3-cyano-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development and as a building block for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-bromo-2-hydroxybenzoate: Lacks the cyano group, which affects its reactivity and applications.

    Methyl 3-bromo-4-hydroxybenzoate: Has a different substitution pattern, leading to variations in chemical behavior.

    Methyl 4-cyano-2-hydroxybenzoate:

Uniqueness

Methyl 4-bromo-3-cyano-2-hydroxybenzoate is unique due to the combination of bromine, cyano, and hydroxyl groups on the benzene ring. This unique substitution pattern allows for diverse chemical reactions and applications in various fields of research.

Biological Activity

Methyl 4-bromo-3-cyano-2-hydroxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound has the following chemical formula: C9H6BrNO3. Its structure features a bromine atom, a cyano group, and a hydroxyl group attached to a benzoate framework, which contributes to its reactivity and biological activity.

Mode of Action

The compound is hypothesized to interact with biological targets through nucleophilic substitution reactions, similar to other benzoic acid derivatives. This interaction may influence various cellular pathways, although specific targets remain to be fully elucidated.

Biochemical Pathways

Research indicates that this compound can affect enzymes involved in oxidative stress responses. It may either inhibit or activate these enzymes depending on the cellular context. However, detailed studies are needed to clarify the specific pathways influenced by this compound.

Antimicrobial Properties

This compound has been investigated for its antimicrobial potential. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although comprehensive data on its spectrum of activity is limited .

Anticancer Activity

There is emerging interest in the anticancer properties of this compound. Research has indicated that it may influence cell signaling pathways related to apoptosis and stress responses, potentially leading to cancer cell death. However, quantitative assessments such as IC50 values and detailed mechanisms are still under investigation.

In Vitro Studies

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent . The compound's effects were compared with known anticancer drugs to establish relative potency.

In Vivo Studies

Research utilizing zebrafish models has provided insights into the toxicity and biological effects of this compound in living organisms. These studies have shown that while this compound exhibits some toxicity at higher concentrations, it also demonstrates promising therapeutic indices at lower doses .

Pharmacokinetics

Currently, the pharmacokinetic profile of this compound remains largely unknown. Further studies are required to assess its absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding these parameters is crucial for evaluating its suitability for clinical applications.

Summary Table of Biological Activities

Activity Findings
Antimicrobial Preliminary evidence suggests activity against certain bacterial strains
Anticancer Dose-dependent inhibition observed in cancer cell lines; further studies needed
Toxicity Exhibits toxicity at high concentrations; needs assessment in vivo

Properties

IUPAC Name

methyl 4-bromo-3-cyano-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-9(13)5-2-3-7(10)6(4-11)8(5)12/h2-3,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORJCUVYDXXUWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C#N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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